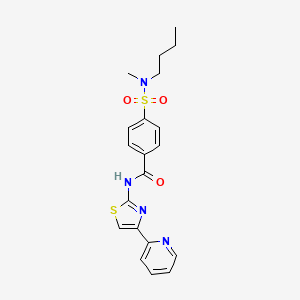
4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, also known as BPTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTB is a sulfonamide-based compound that has been synthesized through a multi-step process. The compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Chemical Synthesis and Properties
A comprehensive review of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) includes the synthesis and characterization of similar complex compounds. These compounds have shown a wide range of properties including spectroscopic properties, structures, magnetic properties, as well as biological and electrochemical activity. This review may help identify potential research areas for compounds with similar structures, such as 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, by highlighting gaps in current knowledge and suggesting areas of potential interest (Boča, Jameson, & Linert, 2011).
Biological Activity and Drug Development
The modification of isoniazid (INH) structures, including derivatives similar in complexity to the compound of interest, demonstrated significant anti-tubercular activity against various strains of mycobacteria. This indicates that structural analogs of 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide could possess valuable biological activities and suggests potential avenues for drug development and therapeutic applications (Asif, 2014).
Catalysis and Asymmetric Synthesis
The use of chiral sulfinamides, including tert-butanesulfinamide, in the synthesis of N-heterocycles, presents an area of significant interest for compounds with similar structural features. This methodology provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, indicating the potential for 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide and its analogs in catalysis and asymmetric synthesis (Philip, Radhika, Saranya, & Anilkumar, 2020).
Antimalarial Drug Design
Exploration of Plasmodium falciparum autophagy-related proteins as potential drug targets revealed 2-bromo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl) benzamide as a potent inhibitor, suggesting a related structure could be of interest in the development of novel antimalarial therapies. This highlights the potential of 4-(N-butyl-N-methylsulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide in contributing to the discovery of new antimalarial compounds (Usman, Salman, Ibrahim, Furukawa, & Yamasaki, 2023).
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-3-4-13-24(2)29(26,27)16-10-8-15(9-11-16)19(25)23-20-22-18(14-28-20)17-7-5-6-12-21-17/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMLIUITGDBDJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

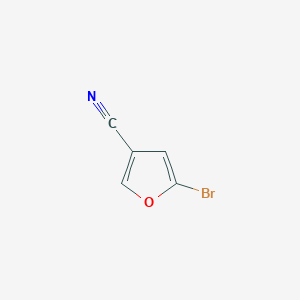
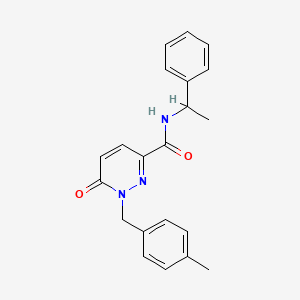
![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)
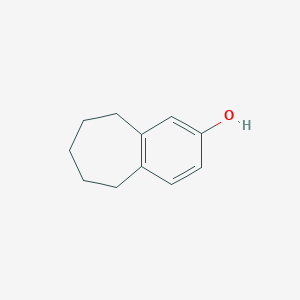



![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline](/img/structure/B2533673.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)
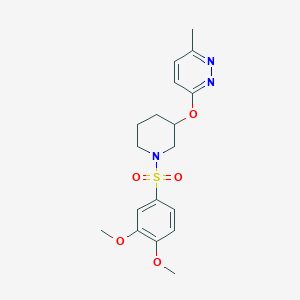
![2-[(2-Fluorophenyl)sulfonyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B2533676.png)
![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533677.png)
![3-[2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/no-structure.png)
![2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2533682.png)